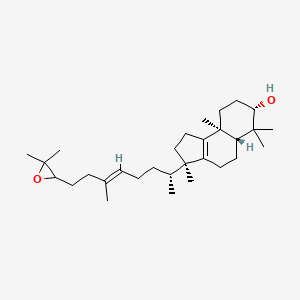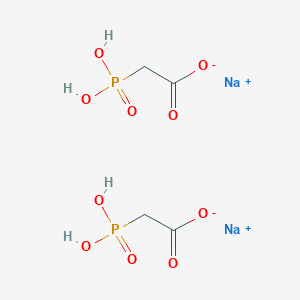
Disodium phosphonoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
Aplicaciones Científicas De Investigación
Antiviral Applications
Disodium phosphonoacetate demonstrates significant antiviral properties, particularly against herpes simplex virus (HSV) and other related viruses. Studies have shown that when administered orally or topically, it can significantly reduce mortality in mice infected with HSV. It also effectively reduced herpesvirus lesions on the corneas of infected rabbits. These findings highlight the potential of Disodium phosphonoacetate in treating viral infections, especially those related to the herpes family (Shipkowitz et al., 1973; Shipkowitz et al., 1973).
Applications in Disease Management
Disodium phosphonoacetate has been explored for its applications in managing various diseases. It showed potential in inhibiting the replication of African swine fever virus (ASFV), suggesting that it might involve a virus-specific DNA polymerase in its replication mechanism. This property positions Disodium phosphonoacetate as a candidate for controlling ASFV outbreaks (Gil-Fernández et al., 1979). Additionally, it has been studied for its impact on the Epstein-Barr virus, indicating that it could potentially inhibit virus-induced transformation of human cord blood lymphocytes (Rickinson et al., 1977; Manor & Margalith, 1979).
Potential Therapeutic Effects
The compound has been investigated for its therapeutic effects on cutaneous herpesvirus infections. Studies suggest that its application could offer therapeutic benefits, especially when applied topically. The effectiveness seems to be concentration-dependent, offering a potential avenue for therapeutic intervention in cutaneous herpesvirus infections (Alenius et al., 1978).
Bone Health and Disease Treatment
Disodium phosphonoacetate and its analogs have been explored for their role in treating bone disorders. They have shown promise in treating conditions like osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy. Their affinity for hydroxyapatite crystals and their ability to influence bone mineral dynamics make them valuable in the medical field for diagnosing and treating bone-related diseases (Francis & Valent, 2007; Bijvoet, 1991).
Propiedades
Nombre del producto |
Disodium phosphonoacetate |
|---|---|
Fórmula molecular |
C4H8Na2O10P2 |
Peso molecular |
324.03 g/mol |
Nombre IUPAC |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
Clave InChI |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
Sinónimos |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



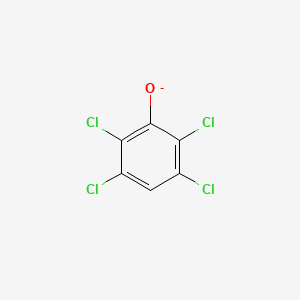
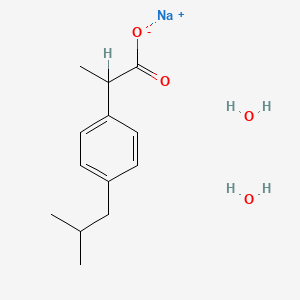
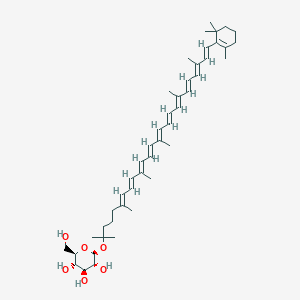

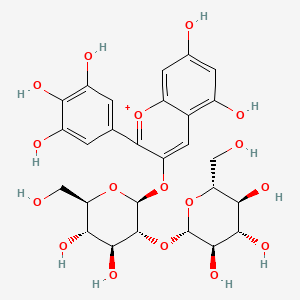

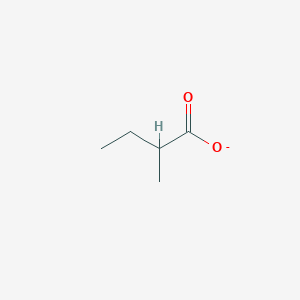
![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
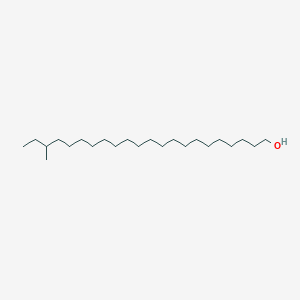
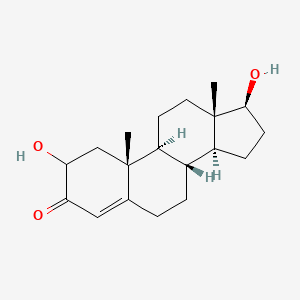
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)


